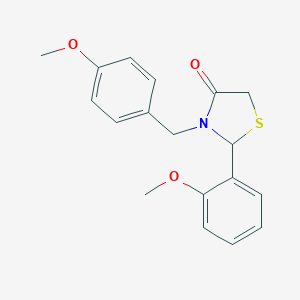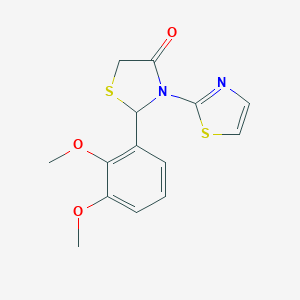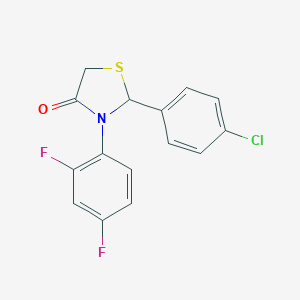![molecular formula C21H15Cl2N3O3 B277795 2-(2,4-dichlorophenoxy)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B277795.png)
2-(2,4-dichlorophenoxy)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dichlorophenoxy)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]propanamide, commonly known as DPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPA is a synthetic compound that belongs to the family of benzoxazoles and is known for its ability to inhibit the growth of cancer cells.
作用機序
DPA works by binding to the ATP binding site of HSP90, which prevents the protein from functioning properly. HSP90 is a chaperone protein that plays a crucial role in the folding and stabilization of many other proteins, including those involved in cancer cell growth and survival. By inhibiting the activity of HSP90, DPA prevents the proper folding and stabilization of these proteins, leading to their degradation and ultimately the death of cancer cells.
Biochemical and Physiological Effects:
DPA has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis (programmed cell death), and the inhibition of angiogenesis (the formation of new blood vessels). DPA has also been shown to have anti-inflammatory properties and to modulate the immune system.
実験室実験の利点と制限
One of the main advantages of using DPA in lab experiments is its specificity for HSP90, which allows researchers to study the role of this protein in cancer cell growth and survival. However, DPA has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Careful control of DPA concentration and exposure time is required to ensure accurate and reliable results in lab experiments.
将来の方向性
There are several future directions for research on DPA, including the development of more efficient synthesis methods, the identification of new targets for DPA, and the optimization of DPA dosing and delivery methods. DPA has also been studied in combination with other cancer treatments, such as chemotherapy and radiation therapy, and future research may focus on the development of combination therapies that can enhance the effectiveness of DPA in cancer treatment. Additionally, the potential applications of DPA in the treatment of neurodegenerative disorders and other diseases may be explored in future research.
合成法
The synthesis of DPA involves the reaction of 2,4-dichlorophenol with 2-amino-4-picoline to form 2-(2,4-dichlorophenoxy)-N-(2-picolinyl)acetamide. This intermediate compound is then reacted with 2-amino-5-chlorobenzoxazole to form DPA. The overall synthesis method is a multi-step process that requires careful control of reaction conditions to obtain high yields of the final product.
科学的研究の応用
DPA has been extensively studied for its potential applications in cancer treatment. Studies have shown that DPA can inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. DPA works by inhibiting the activity of a protein called heat shock protein 90 (HSP90), which is essential for the growth and survival of cancer cells. In addition to its anti-cancer properties, DPA has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
製品名 |
2-(2,4-dichlorophenoxy)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]propanamide |
|---|---|
分子式 |
C21H15Cl2N3O3 |
分子量 |
428.3 g/mol |
IUPAC名 |
2-(2,4-dichlorophenoxy)-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)propanamide |
InChI |
InChI=1S/C21H15Cl2N3O3/c1-12(28-18-4-2-14(22)10-16(18)23)20(27)25-15-3-5-19-17(11-15)26-21(29-19)13-6-8-24-9-7-13/h2-12H,1H3,(H,25,27) |
InChIキー |
HELAVOAYVFEPNG-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC=NC=C3)OC4=C(C=C(C=C4)Cl)Cl |
正規SMILES |
CC(C(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC=NC=C3)OC4=C(C=C(C=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(2-Methoxyphenyl)-2-{4-[3-(2-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-yl]phenyl}-1,3-thiazolidin-4-one](/img/structure/B277712.png)




![3-(2-Ethoxyphenyl)-1-[4-(methylsulfanyl)phenyl]-2-propen-1-one](/img/structure/B277718.png)


![4-(3-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B277726.png)

![2-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-1-ethyl-1H-benzimidazole](/img/structure/B277730.png)


